

A Technical Guide to 2-Hexyne: Commercial Availability, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hexyne** (also known as methylpropylacetylene), a versatile internal alkyne utilized in organic synthesis. The document details its commercial availability from key suppliers, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis and key reactions. This guide is intended to serve as a practical resource for professionals in research and development.

Commercial Availability and Suppliers of 2-Hexyne

2-Hexyne is readily available from several major chemical suppliers. It is typically offered in various quantities with purities of 98% or higher. Below is a summary of offerings from prominent vendors. Pricing is subject to change and may vary based on institutional contracts.



Supplier	Product Number (Example)	Purity	Available Quantities	Price (USD, Approx.)
Sigma-Aldrich	293911	99%	5 g, 25 g	-
Thermo Scientific Chemicals	B22405.18	≥98.0%	50 g	\$207.65 - \$259.00[1][2]
TCI AMERICA	H0429	>98.0% (GC)	5 mL, 25 mL	\$37.00 - \$112.00
GFS Chemicals	3194 / 81891	98% (≥97.50% GC-FID)	25 g	\$101.48[3]

Physicochemical and Spectroscopic Data

The fundamental properties of **2-hexyne** are summarized below. This data is critical for planning and executing chemical reactions, as well as for product characterization.

Physicochemical Properties

Property	Value	
CAS Number	764-35-2[1][2]	
Molecular Formula	C ₆ H ₁₀ [1][2][4]	
Molecular Weight	82.14 g/mol	
Appearance	Clear, colorless to pale yellow liquid[1][4][5]	
Boiling Point	84-86 °C[2]	
Melting Point	-90 °C[2]	
Density	0.731 - 0.736 g/mL at 25 °C[2]	
Refractive Index (n20/D)	1.414[2]	

Spectroscopic Data



Technique	Key Data Points
¹H NMR (CDCl₃)	δ (ppm): ~2.10 (m, 2H), ~1.78 (t, 3H), ~1.50 (h, 2H), ~0.96 (t, 3H)[6][7]
¹³ C NMR (CDCl ₃)	δ (ppm): ~79, ~75, ~24, ~22, ~13, ~3[7]
IR Spectroscopy	The C≡C stretch is weak or absent due to the symmetry of the internal alkyne, distinguishing it from terminal alkynes like 1-hexyne which show a strong C≡C stretch (~2100-2260 cm ⁻¹) and a sharp ≡C-H stretch (~3300 cm ⁻¹).[8]

Key Experimental Protocols

2-Hexyne is a valuable building block in organic synthesis, particularly for the stereoselective construction of alkenes and as a precursor for more complex molecules.

Protocol 1: Stereoselective Hydrogenation to cis-2-Hexene

The partial hydrogenation of an alkyne is a fundamental transformation. Using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond to selectively yield the cis-alkene.[9][10]

Reagents & Equipment:

- **2-Hexyne** (1.0 eq)
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
- Anhydrous solvent (e.g., hexane, ethanol)
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
- · Magnetic stirrer



Procedure:

- In a suitable hydrogenation flask, dissolve **2-hexyne** in the chosen anhydrous solvent.
- Carefully add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
- Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this
 process three times to ensure an inert atmosphere.
- Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
- Monitor the reaction progress by TLC or GC. The reaction should be stopped once the starting material is consumed to prevent over-reduction to hexane.
- Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
- Concentrate the filtrate under reduced pressure to yield crude cis-2-hexene, which can be purified further if necessary.

Protocol 2: Stereoselective Reduction to trans-2-Hexene

The reduction of alkynes with sodium metal in liquid ammonia produces trans-alkenes via an anti-addition mechanism.[11][12]

Reagents & Equipment:

- **2-Hexyne** (1.0 eq)
- Sodium metal (Na)
- Liquid ammonia (NH₃)
- · Anhydrous ether or THF



- Dry ice/acetone condenser
- Quenching agent (e.g., ammonium chloride)

Procedure:

- Set up a three-neck flask with a dry ice/acetone condenser and a nitrogen inlet.
- Condense liquid ammonia into the flask at -78 °C.
- Add small, freshly cut pieces of sodium metal to the stirred liquid ammonia until a persistent deep blue color is observed.
- Add a solution of 2-hexyne in anhydrous ether or THF dropwise to the sodium-ammonia solution.
- Allow the reaction to stir at -78 °C for several hours, monitoring by TLC or GC.
- Upon completion, quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
- Allow the ammonia to evaporate overnight under a stream of nitrogen.
- Add water to the remaining residue and extract the product with an organic solvent (e.g., ether or pentane).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield crude trans-2-hexene.

Role in Drug Development and Advanced Synthesis

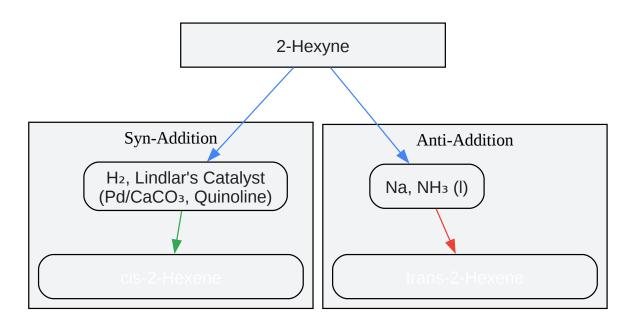
While its structural analog, 2,5-dimethyl-3-hexyne-2,5-diol, is a more commonly cited intermediate in pharmaceutical manufacturing, **2-hexyne** serves as a foundational building block.[13] Its reactivity allows for transformations that yield valuable products for drug discovery.[9] For instance, research has shown that derivatives synthesized from **2-hexyne**, such as (R), (S), and (R/S)-**2-hexyne**-1,4-diol, exhibit varying degrees of effectiveness against different tumor cell lines.[9] These cytotoxic effects are believed to occur through mechanisms like the induction of apoptosis.[9] Furthermore, **2-hexyne** is used in cycloaddition reactions to



create complex cyclic scaffolds, which are of significant interest in medicinal chemistry for developing novel therapeutics.[14]

Visualized Workflows

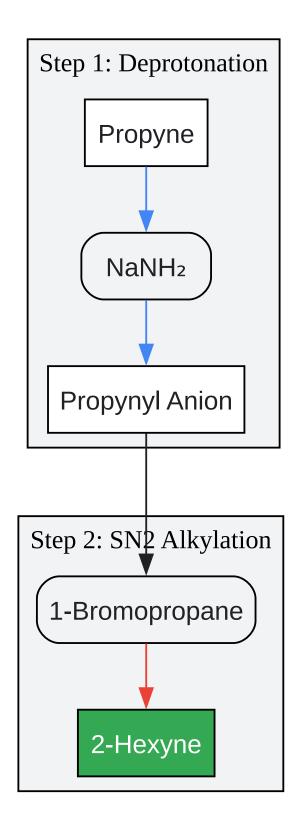
The following diagrams illustrate key synthetic pathways involving **2-hexyne**.



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Stereoselective reduction pathways of **2-Hexyne**.





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Synthesis of **2-Hexyne** via alkylation of propyne.[11]



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